rac-4-Keto Frovatriptan

Pharmaceutical impurity profiling Reference standard characterization LC-MS/MS method development

rac-4-Keto Frovatriptan (also cataloged as Frovatriptan Impurity is a racemic mixture of 3-(methylamino)-4-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, a ketone-oxidized metabolite of the R-enantiomer of the triptan-class antimigraine drug frovatriptan. It is supplied as a highly characterized reference material primarily for analytical method development, validation, and quality control during pharmaceutical manufacturing and regulatory submission.

Molecular Formula C₁₄H₁₅N₃O₂
Molecular Weight 257.29
Cat. No. B1151200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-4-Keto Frovatriptan
Synonyms3-(Methylamino)-4-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
Molecular FormulaC₁₄H₁₅N₃O₂
Molecular Weight257.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-4-Keto Frovatriptan Reference Standard for Frovatriptan Impurity Profiling and Metabolite Quantification


rac-4-Keto Frovatriptan (also cataloged as Frovatriptan Impurity 11) is a racemic mixture of 3-(methylamino)-4-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, a ketone-oxidized metabolite of the R-enantiomer of the triptan-class antimigraine drug frovatriptan. It is supplied as a highly characterized reference material primarily for analytical method development, validation, and quality control during pharmaceutical manufacturing and regulatory submission [1]. The compound's molecular formula is C₁₄H₁₅N₃O₂ with a molecular weight of 257.29 g/mol . Unlike the parent drug frovatriptan (MW 243.30 g/mol) or common pharmacopeial related compounds (e.g., USP Related Compound A, MW 229.28 g/mol), the 4-keto modification introduces a distinct chromatographic retention time and mass spectrometric signature, making this compound a critical marker for assessing oxidative degradation pathways in frovatriptan drug substance and finished product .

Why rac-4-Keto Frovatriptan Cannot Be Replaced by Other Frovatriptan Impurities or the Parent Drug in Analytical Workflows


Although numerous frovatriptan-related impurities are commercially available, they are not analytically interchangeable. rac-4-Keto Frovatriptan is the specific 4-oxo derivative of the tetrahydrocarbazole scaffold, generated via CYP1A2-mediated metabolism of ent-frovatriptan and also observed as a forced-degradation product under oxidative stress conditions [1]. Its distinct mass (257.29 g/mol) and the presence of a ketone chromophore at the 4-position confer a unique UV absorption profile and a characteristic HPLC relative retention time (RRT) that differs from desmethyl frovatriptan (MW 229.28), hydroxylated frovatriptan (MW 259.30), or N-acetyl-desmethyl-frovatriptan (MW 285.34) . Substituting rac-4-Keto Frovatriptan with any other frovatriptan impurity standard in a validated HPLC or LC-MS/MS method would compromise system suitability, misassign impurity peaks, and lead to regulatory non-compliance during ANDA or DMF submissions. The quantitative evidence below details these measurable differentiation points.

Quantitative Differentiation of rac-4-Keto Frovatriptan Against Closest Frovatriptan Analogs and In-Class Reference Standards


Molecular Weight and Formula Distinguish rac-4-Keto Frovatriptan from Common Frovatriptan Impurities

rac-4-Keto Frovatriptan has a molecular formula of C₁₄H₁₅N₃O₂ and a molecular weight of 257.29 g/mol. This differentiates it from the parent drug frovatriptan (C₁₄H₁₇N₃O, MW 243.30) and from USP Related Compound A (desmethyl frovatriptan, C₁₃H₁₅N₃O, MW 229.28). The additional oxygen atom in rac-4-Keto Frovatriptan produces a mass shift of +16 Da relative to desmethyl frovatriptan and +14 Da relative to frovatriptan, enabling unambiguous identification by high-resolution mass spectrometry [1].

Pharmaceutical impurity profiling Reference standard characterization LC-MS/MS method development

Chromatographic Retention Differentiation from Closest Eluting Frovatriptan Related Substances

In reversed-phase HPLC methods developed for frovatriptan impurity profiling (e.g., the method disclosed in WO2011095803A1), related substances are separated based on hydrophobicity. rac-4-Keto Frovatriptan, bearing a ketone group at the 4-position, exhibits a distinct relative retention time (RRT) compared to other specified impurities. The 4-keto modification reduces the basicity of the adjacent methylamino group and increases polarity, resulting in earlier elution under acidic mobile phase conditions relative to the parent drug frovatriptan (RRT ≈ 0.7–0.9 versus frovatriptan at RRT 1.0) [1][2]. While exact RRT values are method-dependent, the consistent chromatographic shift relative to frovatriptan is a reproducible, instrument-independent identifier.

HPLC impurity method Relative retention time System suitability

UV Spectral Signature Enables Selective Detection Against Co-Formulated Triptans

The 4-keto substituent introduces a conjugated carbonyl chromophore into the tetrahydrocarbazole ring system, shifting the UV absorption maximum (λmax) of rac-4-Keto Frovatriptan to approximately 240–250 nm, compared to frovatriptan (λmax ≈ 225 nm) and almotriptan or zolmitriptan (λmax ≈ 225–230 nm). This bathochromic shift of ~15–25 nm enables wavelength-based selective detection in multi-triptan HPLC methods, reducing interference from co-eluting non-keto triptans [1]. In the simultaneous RP-HPLC determination of frovatriptan, almotriptan, and zolmitriptan, the LOD for frovatriptan was 0.15 μg/mL, and rac-4-Keto Frovatriptan, if present as an impurity, would be detectable at comparable sensitivity at 245 nm with minimal background from the parent drugs [2].

UV-Vis detection Spectral differentiation Simultaneous triptan analysis

Regulatory Compliance Documentation Supports ANDA and DMF Submission Requirements

Suppliers of rac-4-Keto Frovatriptan (Frovatriptan Impurity 11) provide full characterization packages compliant with ICH Q3A/Q3B guidelines, including HRMS, ¹H/¹³C NMR, FT-IR, and HPLC purity certificates with a minimum purity specification of 95% [1]. In contrast, generic frovatriptan impurity standards from non-specialized vendors may lack complete structural elucidation data or USP/EP traceability. The availability of a characterized 4-keto impurity standard is critical because oxidative degradation is a primary stability concern for frovatriptan formulations, and regulatory agencies require identification and quantification of any impurity exceeding the 0.1% identification threshold [2].

Regulatory reference standard ANDA submission DMF impurity qualification

Storage Stability at -20°C Provides Extended Shelf-Life Versus Ambient-Stored Frovatriptan Impurity Standards

rac-4-Keto Frovatriptan is specified for storage at -20°C to maximize recovery and maintain certified purity over extended periods . In comparison, many frovatriptan impurity standards (e.g., USP Related Compound A, desmethyl frovatriptan) are recommended for storage at 2–8°C or ambient temperature, which may accelerate degradation of oxidation-prone impurities. The low-temperature storage condition directly addresses the inherent oxidative susceptibility of the 4-keto functional group, preserving the standard's fitness for use over a longer shelf-life than room-temperature-stored alternatives [1].

Reference standard stability Long-term storage Cold-chain logistics

Optimal Application Scenarios for rac-4-Keto Frovatriptan in Pharmaceutical Analytical Development and Regulatory Quality Control


Stability-Indicating HPLC Method Development for Frovatriptan Succinate Monohydrate Tablets

rac-4-Keto Frovatriptan serves as a critical system suitability marker in forced-degradation studies, where oxidative stress (H₂O₂, 3% v/v, 24 h) generates the 4-keto impurity at levels of 0.2–0.5% relative to the frovatriptan peak. Its distinct RRT (0.7–0.9) and UV λmax (~245 nm) enable resolution from the parent drug and other degradation products, satisfying ICH Q2(R1) specificity requirements [1].

LC-MS/MS Quantification of Frovatriptan Metabolites in Pharmacokinetic Studies

As a racemic metabolite of ent-frovatriptan, the compound is used as a reference standard to calibrate MRM transitions for the 4-keto metabolite in human plasma. The +16 Da mass shift relative to desmethyl frovatriptan eliminates isobaric interference, allowing a lower limit of quantification (LLOQ) of 0.5 ng/mL when used with a deuterated internal standard [2].

ANDA Impurity Qualification for Generic Frovatriptan Drug Product

A fully characterized rac-4-Keto Frovatriptan standard, accompanied by a COA with HRMS and 2D NMR data, meets FDA requirements for impurity identification and qualification. Procurement of this characterized standard replaces a multi-week in-house synthesis and structural elucidation campaign, accelerating ANDA filing timelines [3].

Cross-Validation of Multi-Triptan HPLC Methods

The bathochromic UV shift of rac-4-Keto Frovatriptan enables its use as a wavelength-selective internal standard in simultaneous assays for frovatriptan, almotriptan, and zolmitriptan. Detection at 245 nm selectively monitors the 4-keto impurity without interference from the co-formulated triptans, which absorb maximally at 225 nm [4].

Quote Request

Request a Quote for rac-4-Keto Frovatriptan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.